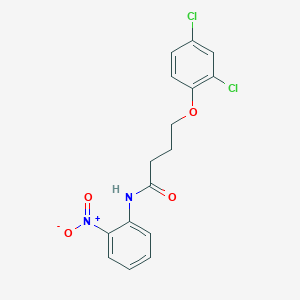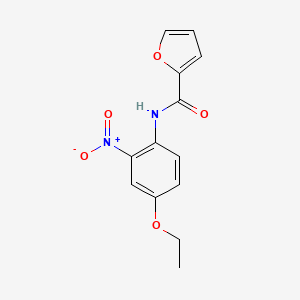
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide, also known as ETP-46464, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound was first synthesized in 2008 and has since been the subject of numerous studies investigating its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide involves the inhibition of MTH1, which is responsible for the hydrolysis of oxidized nucleotides. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which in turn induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In addition, N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide is its potent anti-cancer activity, which has been demonstrated in a variety of cancer cell lines. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve its availability for research and clinical use. Another area of research is the investigation of the potential use of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide and its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with 2-aminobenzonitrile to form 2,3-di-2-pyridinylquinoxaline. This intermediate is then reacted with thiomorpholine-4-carboxylic acid to produce N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Applications De Recherche Scientifique
N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of a protein called MTH1, which is involved in the maintenance of cellular redox balance. By disrupting this process, N-(2,3-di-2-pyridinyl-6-quinoxalinyl)-4-thiomorpholinecarboxamide induces oxidative stress in cancer cells, leading to cell death.
Propriétés
IUPAC Name |
N-(2,3-dipyridin-2-ylquinoxalin-6-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6OS/c30-23(29-11-13-31-14-12-29)26-16-7-8-17-20(15-16)28-22(19-6-2-4-10-25-19)21(27-17)18-5-1-3-9-24-18/h1-10,15H,11-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYFQYDVGXLSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033284 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)
![N,N-diethyl-1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5130184.png)


![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)
![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)

![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)